N-Desmethyl Zolmitriptan-d3 Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties and Bioanalytical Applications
N-Desmethyl Zolmitriptan-d3 Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties and Bioanalytical Applications
Introduction & Pharmacological Context
Zolmitriptan is a highly selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist utilized globally for the acute treatment of migraines[1]. Upon administration, zolmitriptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, yielding its major active metabolite: N-desmethyl zolmitriptan (DZT)[2].
Crucially, DZT exhibits a binding affinity for 5-HT1B/1D receptors that is 2 to 6 times greater than that of the parent compound[1]. Because DZT contributes significantly to the overall therapeutic efficacy and vasoconstrictive response[2], precise pharmacokinetic (PK) profiling of this metabolite is mandatory during clinical trials and therapeutic drug monitoring (TDM).
To achieve sub-nanogram quantitation of DZT in complex biological matrices (e.g., human plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard[3]. However, plasma contains endogenous phospholipids that cause severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[3]. To build a self-validating analytical system, researchers employ N-Desmethyl Zolmitriptan-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS)[4]. By incorporating three deuterium atoms, the IS co-elutes chromatographically with the endogenous metabolite but is distinctly resolved by the mass spectrometer, neutralizing extraction variances and matrix effects.
Chemical and Physical Properties
N-Desmethyl Zolmitriptan-d3 Hydrochloride is the hydrochloride salt of the deuterium-labeled active metabolite[5]. The incorporation of the HCl salt enhances aqueous solubility, making it highly compatible with reverse-phase liquid chromatography mobile phases and plasma spiking protocols.
Table 1: Physicochemical Properties of N-Desmethyl Zolmitriptan-d3 HCl
| Property | Value / Description |
| Chemical Name | (4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one hydrochloride |
| CAS Registry Number | 1795786-26-3 (HCl salt)[5] ; 1217623-11-4 (Free base)[6] |
| Molecular Formula | C15H17D3ClN3O2 (HCl salt)[5] |
| Molecular Weight | 312.81 g/mol [5] |
| Isotopic Purity | Typically >99% atom D |
| Solubility | Soluble in Methanol, DMSO, and Water[7] |
| Storage Conditions | -20°C (Powder), protect from light and moisture[8] |
Pharmacokinetics and Metabolic Pathway
The causality behind tracking DZT lies in its potent pharmacodynamics. DZT induces contraction of isolated human cerebral arteries with an EC50 of approximately 100 nM[8]. Following its formation via CYP1A2, DZT is subsequently deactivated by monoamine oxidase A (MAO-A) into an inactive indole acetic acid derivative[2]. Co-administration of MAO-A inhibitors (e.g., moclobemide) can drastically increase DZT exposure by up to 3-fold, highlighting the necessity for robust bioanalytical monitoring to prevent adverse cardiovascular events[2].
Fig 1: Metabolic pathway of Zolmitriptan and 5-HT1B/1D receptor activation.
Bioanalytical Application: LC-MS/MS Workflow
To quantify DZT in human plasma, the analytical method must overcome the "matrix effect"—a phenomenon where co-eluting plasma components suppress the ionization of the target analyte[3]. By spiking the sample with N-Desmethyl Zolmitriptan-d3 HCl, we establish a self-validating system. Because the d3-isotope shares identical physicochemical properties with DZT, any loss during extraction or ionization suppression affects both molecules equally. The ratio of their peak areas remains constant, ensuring absolute quantitative trustworthiness[4].
Fig 2: LC-MS/MS experimental workflow utilizing the d3 internal standard.
Detailed Experimental Methodology
The following protocol outlines a validated, cross-talk-free methodology for the simultaneous determination of Zolmitriptan and N-desmethyl zolmitriptan in human plasma, leveraging solid-phase extraction (SPE)[3].
Step 1: Preparation of Standards and Plasma Spiking
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Prepare a primary stock solution of N-Desmethyl Zolmitriptan-d3 HCl (1.0 mg/mL) in methanol.
-
Dilute the stock with 50% aqueous methanol to create a working internal standard (IS) solution (e.g., 50 ng/mL).
-
Aliquot 200 µL of human plasma into a microcentrifuge tube[3].
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Spike the plasma with 10 µL of the DZT-d3 working IS solution. Vortex for 30 seconds to ensure homogenous distribution. Causality: Early introduction of the IS ensures it undergoes the exact same degradation and extraction kinetics as the endogenous analyte, validating all downstream steps.
Step 2: Solid Phase Extraction (SPE) Rationale: SPE is preferred over simple protein precipitation because it systematically eliminates plasma phospholipids, which are the primary culprits of ion suppression in ESI+ mode[3].
-
Condition an Oasis HLB (or equivalent) SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Load the spiked plasma sample onto the conditioned cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to elute polar interferences.
-
Elute the analytes using 1 mL of 100% methanol (or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) and transfer to an autosampler vial.
Step 3: LC-MS/MS Configuration
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Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm)[9]. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive (ESI+) mode.
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Multiple Reaction Monitoring (MRM): Set the Q1 and Q3 transitions. For DZT, the precursor ion is [M+H]+ m/z 274.2. For DZT-d3, the precursor is m/z 277.2. Monitor the specific product ions to ensure a cross-talk-free analysis[3].
Quantitative Validation Data
A robust LC-MS/MS method using a SIL-IS must meet strict FDA/EMA bioanalytical validation guidelines. Table 2 summarizes the typical validation parameters achieved when utilizing DZT-d3 as the internal standard for human plasma analysis[3].
Table 2: Typical LC-MS/MS Validation Parameters for N-Desmethyl Zolmitriptan
| Validation Parameter | Target / Observed Value | Causality / Significance |
| Dynamic Linear Range | 0.1 – 15 ng/mL[3] | Covers the entire clinical Cmax and elimination phase profile. |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[3] | Ensures sensitivity for late-stage pharmacokinetic tracking. |
| Intra/Inter-day Precision (CV%) | < 10%[9] | Demonstrates the reproducibility provided by the d3 internal standard. |
| Extraction Recovery | > 90%[9] | SPE effectively isolates the analyte without significant loss. |
| Matrix Effect | 93% - 105%[9] | Proves that the d3-IS perfectly normalizes phospholipid-induced ion suppression. |
References
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TargetMol. "N-desmethyl Zolmitriptan". 8
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Cayman Chemical. "N-desmethyl Zolmitriptan (183C91, DZT, CAS Number: 139264-35-0)". 7
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Pharmaffiliates. "1795786-26-3| Chemical Name : N-Desmethyl Zolmitriptan-d3 Hydrochloride". 5
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PubChem - NIH. "N-Desmethyl Zolmitriptan-d3 | C15H19N3O2 | CID 46781202". 6
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MedChemExpress. "N-Desmethyl Zolmitriptan-d3 | Stable Isotope". 4
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Patel, B., et al. "Systematic evaluation of matrix effect and cross-talk-free method for simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical pharmacokinetic study". PubMed. 3
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StatPearls - NCBI - NIH. "Zolmitriptan". 1
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Yu, AM. "Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions". PMC. 2
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Rehm S., et al. "An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring". PMC. 9
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